Selective Antifungal Activity in Yeast Mutants
In a direct head-to-head study of 33 cinnamic acid derivatives against Saccharomyces cerevisiae mutants, 3-methylcinnamic acid demonstrated selective antifungal activity against glr1Δ (glutathione reductase mutant) with a score of 6 (moderate activity), whereas the unsubstituted parent compound cinnamic acid showed no activity (score 6) across all tested strains [1]. This indicates that the 3-methyl substitution confers a distinct gain-of-function in targeting antioxidant-compromised fungal cells.
Supports cell wall integrity mutant targeting context
Meta substitution required for observed growth inhibition in MAPK pathway mutants
| Evidence Dimension | Antifungal Activity (Qualitative Growth Score: 0 = no growth / 6 = full growth) |
|---|---|
| Target Compound Data | glr1Δ strain: Score 6 (full growth); slt2Δ, bck1Δ strains: Score 0 (no growth) |
| Comparator Or Baseline | Cinnamic acid: Score 6 (full growth) for all strains (WT, slt2Δ, bck1Δ, glr1Δ) |
| Quantified Difference | Selective activity against glr1Δ; complete loss of activity for cinnamic acid |
| Conditions | S. cerevisiae wild-type (WT) and cell wall integrity MAPK pathway mutants (slt2Δ, bck1Δ) and glutathione reductase mutant (glr1Δ); 7-day growth assay |
Why This Matters
Procurement of 3-methylcinnamic acid is essential for studies targeting fungal antioxidant pathways or cell wall integrity; cinnamic acid would yield false-negative results in these assays.
- [1] Kim, J. H., et al. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Molecules 2017, 22, 1783; Table 1. View Source
